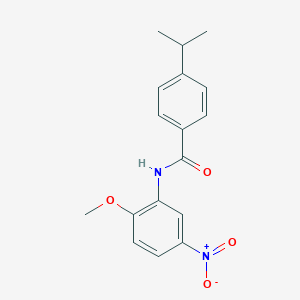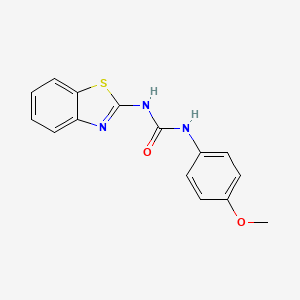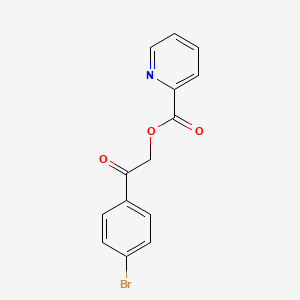
4-isopropyl-N-(2-methoxy-5-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Although the specific synthesis of 4-isopropyl-N-(2-methoxy-5-nitrophenyl)benzamide is not directly detailed in the available literature, related compounds provide insight into potential synthetic routes. For example, benzamides like 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide have been synthesized through benzoylation methods, suggesting similar techniques could be applied for the synthesis of this compound by adjusting the starting materials and reaction conditions to incorporate the isopropyl group appropriately (Prabukanthan, Bhakyajothi, Kumar, & Dinakaran, 2022).
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively studied using various spectroscopic techniques and density functional theory (DFT) calculations. For instance, physicochemical and DFT studies on similar organic NLO single crystals have shown how the molecular geometry can be optimized and theoretical assessments provided, which helps in understanding the molecular structure of benzamide compounds. Such analyses are crucial for predicting the behavior and interactions of the compound in different environments (Prabukanthan et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives are influenced by their functional groups. The presence of nitro and methoxy groups can affect the reactivity of the compound, making it susceptible to various chemical transformations. Studies on related benzamide compounds have shown a range of reactions, including hydrolysis, reduction, and nucleophilic substitution, which can alter the chemical structure and properties of the compound (Ertan et al., 2007).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, can be significantly influenced by their molecular structure. For example, the solubility in various solvents and the melting point range provide insight into the compound's usability in different applications and its stability under various conditions. Detailed analysis of similar compounds has shown how these physical properties can be characterized and optimized for specific needs (Saeed, Hussain, & Flörke, 2008).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity/basicity, reactivity towards different chemical reagents, and stability under various conditions, are determined by its functional groups. Studies on similar benzamide derivatives have explored their reactivity, highlighting the influence of substituents on chemical behavior. These properties are crucial for understanding how the compound interacts in chemical reactions and its potential applications in various fields (Ertan et al., 2007).
Propriétés
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(2)12-4-6-13(7-5-12)17(20)18-15-10-14(19(21)22)8-9-16(15)23-3/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWUUJYEAZPJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5732220.png)
![{4-[(5-tert-butyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5732222.png)
![3-(2-chloro-6-fluorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5732227.png)

![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)
![N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5732243.png)



![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5732274.png)
![6-ethyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5732284.png)